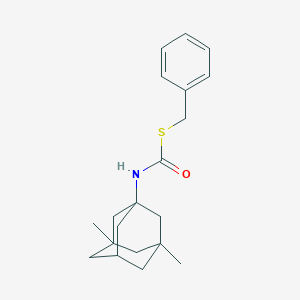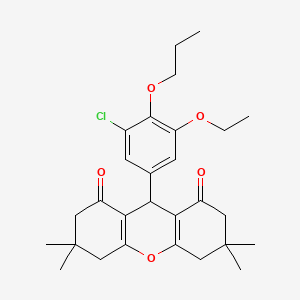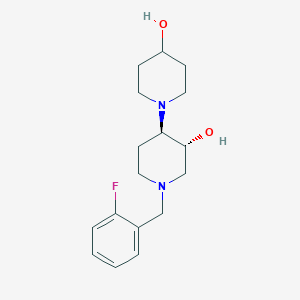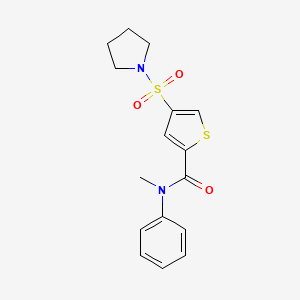![molecular formula C25H25BrN2O6 B5132371 1-(3-bromobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5132371.png)
1-(3-bromobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-bromobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate is a chemical compound that has been synthesized for its potential use in scientific research. This compound is a piperazine derivative that has been shown to have various biochemical and physiological effects.
作用机制
The mechanism of action of 1-(3-bromobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate is not fully understood. However, it has been shown to have high affinity for the 5-HT1A receptor, which is a G protein-coupled receptor that is involved in the regulation of mood, anxiety, and stress. It is thought that 1-(3-bromobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate may act as an agonist or antagonist at this receptor, depending on the experimental conditions.
Biochemical and Physiological Effects:
1-(3-bromobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate has been shown to have various biochemical and physiological effects. In addition to its high affinity for the 5-HT1A receptor, it has also been shown to inhibit the uptake of serotonin and norepinephrine, which are neurotransmitters involved in the regulation of mood and anxiety. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models.
实验室实验的优点和局限性
One advantage of using 1-(3-bromobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate in lab experiments is its high affinity for the 5-HT1A receptor. This makes it a valuable tool for studying the function of this receptor. However, one limitation of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety procedures.
未来方向
There are several future directions for research involving 1-(3-bromobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate. One area of research is the development of more selective agonists or antagonists for the 5-HT1A receptor. Another area of research is the study of the effects of this compound on other neurotransmitter systems, such as dopamine and gamma-aminobutyric acid (GABA). Additionally, this compound could be used in the development of new treatments for mood and anxiety disorders.
合成方法
The synthesis of 1-(3-bromobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate involves a multi-step process. The first step is the reaction between 3-bromobenzyl chloride and 2-naphthol in the presence of a base such as potassium carbonate. This reaction produces 3-bromobenzyl 2-naphthyl ether. The second step involves the reaction between 3-bromobenzyl 2-naphthyl ether and piperazine in the presence of a base such as sodium hydride. This reaction produces 1-(3-bromobenzyl)-4-(2-naphthyloxy)piperazine. The final step involves the reaction between 1-(3-bromobenzyl)-4-(2-naphthyloxy)piperazine and acetic anhydride in the presence of oxalic acid. This reaction produces 1-(3-bromobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate.
科学研究应用
1-(3-bromobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate has been synthesized for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers. One area of research where this compound has been used is in the study of serotonin receptors. 1-(3-bromobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate has been shown to have high affinity for the 5-HT1A receptor, making it a useful tool for studying the function of this receptor.
属性
IUPAC Name |
1-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-2-naphthalen-2-yloxyethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O2.C2H2O4/c24-21-7-3-4-18(14-21)16-25-10-12-26(13-11-25)23(27)17-28-22-9-8-19-5-1-2-6-20(19)15-22;3-1(4)2(5)6/h1-9,14-15H,10-13,16-17H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVKDDCOZTXMOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)C(=O)COC3=CC4=CC=CC=C4C=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-chloro-4-[3-(isopropylthio)propoxy]benzene](/img/structure/B5132303.png)

![2-acetyl-6-methyl-5-[5-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5132315.png)
![1-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5132324.png)
![4-amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2-thiol](/img/structure/B5132331.png)
![(4-ethylcyclohexyl)[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methyl]amine](/img/structure/B5132335.png)

![1-[(4-methylphenyl)sulfonyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5132346.png)
![5-[2-(4-chlorophenyl)-2-oxoethylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5132347.png)
![6-bromo-3-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B5132348.png)

![1-cyclopentyl-5-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5132363.png)